

Dipropyl Maleate: A Technical Overview of Chemical Structure and Reactivity

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Compound of Interest

Compound Name: *Dipropyl maleate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of **dipropyl maleate**. The information is intended to support research, development, and application activities where this compound is of interest. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.

Chemical Structure and Identification

Dipropyl maleate is the diester of maleic acid and propanol. Its structure is characterized by a central carbon-carbon double bond in the cis or (Z) configuration, flanked by two carboxylate groups, each esterified with a propyl group.

Caption: Chemical structure of dipropyl (Z)-but-2-enedioate.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	dipropyl (Z)-but-2-enedioate[1]
Synonyms	Dipropyl maleate, Maleic acid dipropyl ester[1]
CAS Number	2432-63-5[1]
Molecular Formula	C ₁₀ H ₁₆ O ₄ [2]
Molecular Weight	200.23 g/mol [2]
SMILES	CCCOC(=O)/C=C\C(=O)OCCC[2][3]
InChI	InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-[1]
InChIKey	DSTWFRCNXMNXTR-WAYWQWQTSA-N[1][2]

Physical and Chemical Properties

Dipropyl maleate is a liquid under normal conditions.[4] Its key physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties

Property	Value
Density	1.031 g/cm ³ [5]
Boiling Point	258.4°C at 760 mmHg[5]
Flash Point	119.6°C[5]
Refractive Index	1.448[5]
Vapor Pressure	0.0138 mmHg at 25°C[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of **dipropyl maleate**'s structure and purity. The following tables provide characteristic spectral data.

Table 3: ^1H NMR Spectroscopic Data for Diisopropyl Maleate

Note: Data is for the closely related diisopropyl maleate, which is expected to have very similar shifts for the olefinic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.1 - 6.27	Singlet	2H	Olefinic Protons (-CH=CH-)[6][7]
~5.0 - 5.10	Septet	2H	Methine Protons (-CH(CH ₃) ₂)[6][7]

| ~1.2 - 1.29 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂)[6][7] |

Table 4: ^{13}C NMR Spectroscopic Data for Diisopropyl Maleate

Note: Data is for the closely related diisopropyl maleate.

Chemical Shift (δ) ppm	Assignment
~165	Carbonyl Carbon (-C=O)[6]
~130	Olefinic Carbon (-CH=CH-)[6]
~68	Methine Carbon (-CH(CH ₃) ₂)[6]

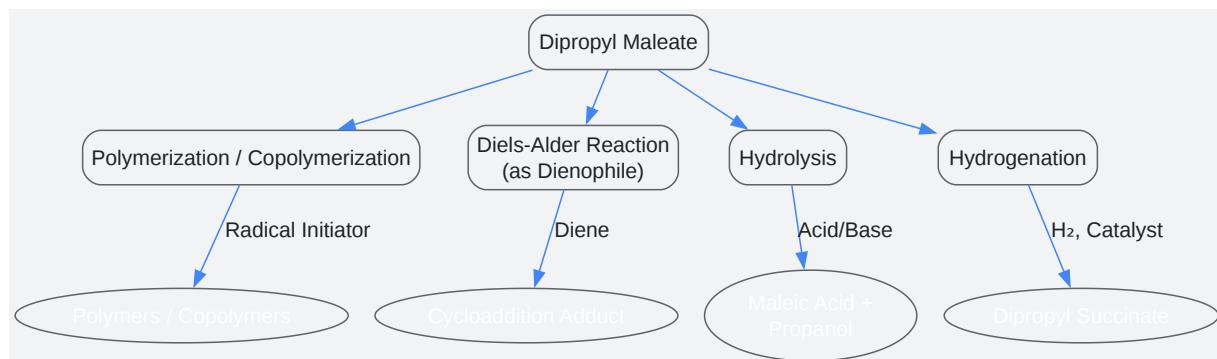
| ~22 | Methyl Carbon (-CH(CH₃)₂)[6] |

Table 5: Infrared (IR) Spectroscopy Data for Diisopropyl Maleate

Wavenumber (cm ⁻¹)	Assignment
~1720	C=O (Ester) Stretch
~1640	C=C (Olefin) Stretch
~1150	C-O (Ester) Stretch

Chemical Reactivity and Synthesis

The reactivity of **dipropyl maleate** is primarily dictated by its carbon-carbon double bond and the two ester functional groups. It can undergo a variety of chemical transformations, making it a versatile intermediate.



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Caption: Key reaction pathways for **dipropyl maleate**.

Polymerization

Dipropyl maleate can be used as a monomer or comonomer in polymerization reactions.^[8] For instance, it can undergo free-radical copolymerization with other monomers like vinyl acetate to produce copolymers with modified properties for applications in adhesives and coatings.^[8]

Diels-Alder Reaction

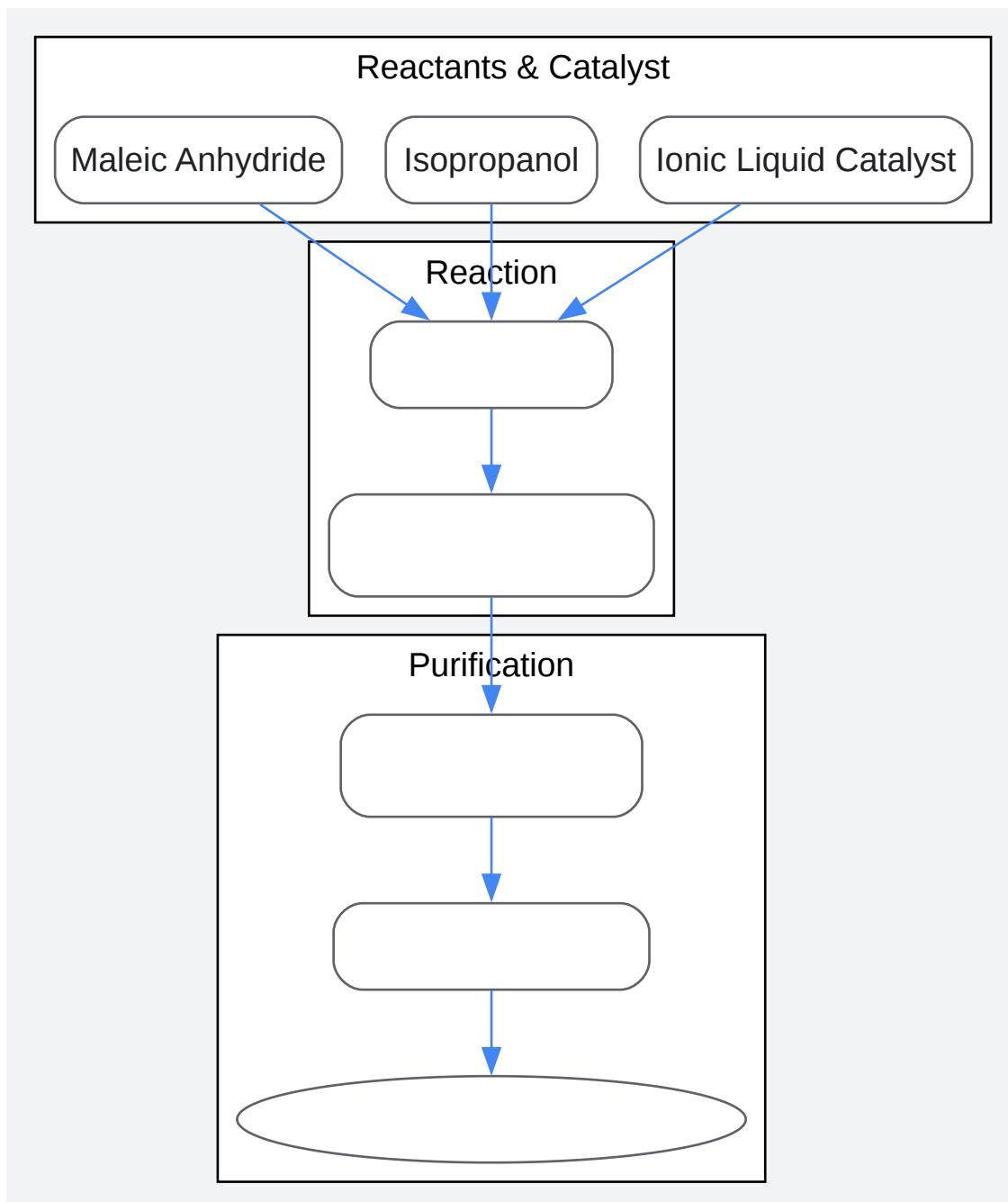
The electron-deficient double bond in **dipropyl maleate** makes it an effective dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings.^[6]

Hydrolysis

The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and propanol. This reactivity is an important consideration for its stability and compatibility with aqueous systems.^[9]

Synthesis

A common method for synthesizing **dipropyl maleate** is through the esterification of maleic anhydride with isopropanol.^[10] This reaction is typically catalyzed by an acid. A patented method describes the use of a dual-nuclear functionalized ionic liquid as a recyclable catalyst.^[10]



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Caption: Workflow for the synthesis of **dipropyl maleate**.

Experimental Protocols

Protocol: Synthesis of Dipropyl Maleate via Esterification[10]

This protocol is adapted from the general method described in patent CN103288634A.

- **Mixing:** In a suitable reaction flask equipped with a condenser and stirrer, mix maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol should be between 1:3 and 1:8.
- **Catalyst Addition:** Add a dual-nuclear functionalized ionic liquid catalyst, corresponding to 10% to 20% of the mass of the maleic anhydride.
- **Reaction:** Heat the mixture to a temperature between 70°C and 110°C. Stir and maintain reflux for 3 to 8 hours.
- **Separation:** After the reaction is complete, cool the mixture to room temperature and allow it to stand for phase separation. The lower layer containing the ionic liquid can be separated for recycling.
- **Purification:** The upper product layer is subjected to vacuum distillation to obtain pure **dipropyl maleate**.

Protocol: ¹H and ¹³C NMR Spectroscopy[7]

- **Sample Preparation:** Dissolve 5-10 mg of the **dipropyl maleate** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy[7]

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Analysis:** Place a small drop of the liquid **dipropyl maleate** sample onto the center of the ATR crystal.

- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The instrument software will automatically ratio the sample spectrum against the background.

Applications and Safety

Applications

Dipropyl maleate serves as an important intermediate in chemical synthesis.^[10] It finds applications as a plasticizer and is used in the formulation of various polymers and copolymers for coatings, adhesives, and other materials.^{[6][8][9]}

Safety Considerations

Dipropyl maleate may cause skin and eye irritation, as well as respiratory irritation.^[4] It is also classified as toxic to aquatic life with long-lasting effects.^[1] Appropriate personal protective equipment should be used when handling this chemical, and it should be disposed of responsibly.^[11] It is stable under normal conditions.^[4] Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.^[11]

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